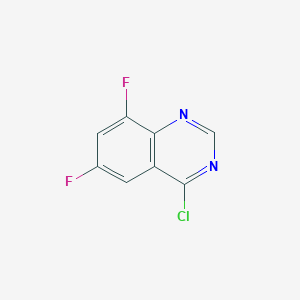

4-Chloro-6,8-difluoroquinazoline

Vue d'ensemble

Description

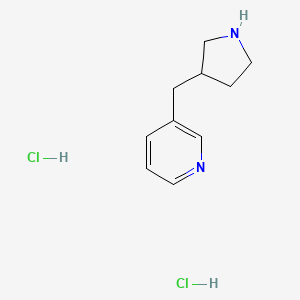

4-Chloro-6,8-difluoroquinazoline is a type of quinazoline, a class of organic compounds that are important in medicinal chemistry . It has a molecular formula of C8H3ClF2N2 and an average mass of 200.573 Da .

Synthesis Analysis

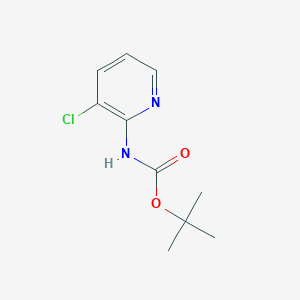

Quinazolines, including 4-Chloro-6,8-difluoroquinazoline, have been synthesized through various methods. One of the most employed procedures is the amination using primary or secondary amines and 4-chloroquinazolines . This method is compatible with numerous ortho-, meta-, and para-substituted N-methylanilines as well as substituted anilines, furnishing the corresponding 4-anilinoquinazolines in good yields .Molecular Structure Analysis

The molecular structure of 4-Chloro-6,8-difluoroquinazoline consists of a quinazoline core, which is a benzo-fused N-heterocyclic framework, with chlorine and fluorine substituents at the 4, 6, and 8 positions .Chemical Reactions Analysis

Quinazoline derivatives, including 4-Chloro-6,8-difluoroquinazoline, have been found to possess a wide range of biological properties, such as antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . These properties are often enhanced by substitutions at various positions on the quinazoline ring .Physical And Chemical Properties Analysis

4-Chloro-6,8-difluoroquinazoline is a crystalline solid with a melting point of 136-139°C. It is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.Applications De Recherche Scientifique

Drug Discovery and Optimization

Quinazoline and quinazolinone derivatives, which include 4-Chloro-6,8-difluoroquinazoline, are significant targets in medicinal chemistry for drug discovery and optimization . They have distinct biopharmaceutical activities and are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Anticancer Applications

Quinazoline derivatives, including 4-Chloro-6,8-difluoroquinazoline, have shown potential in the development of anticancer drugs . For instance, certain compounds containing the N-(3-chloro-4-fluorophenyl)quinazolin-4-amine scaffold, which is similar to 4-Chloro-6,8-difluoroquinazoline, have been approved for clinical use in treating lung and pancreatic cancers .

Antibacterial Applications

Quinazoline and quinazolinone derivatives have demonstrated antibacterial properties . The emergence of drug-resistant bacterial strains has increased the need for the development of novel antibiotics, and these derivatives could potentially meet this requirement .

Antifungal Applications

These compounds also exhibit antifungal activities , making them potential candidates for the development of new antifungal drugs.

Anti-inflammatory Applications

Quinazoline and quinazolinone derivatives have shown anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Anticonvulsant Applications

These compounds have demonstrated anticonvulsant activities , suggesting their potential use in the treatment of conditions like epilepsy.

Antipsychotic Applications

Quinazoline and quinazolinone derivatives have shown antipsychotic properties , indicating their potential use in the treatment of psychiatric disorders.

Antimalarial Applications

Quinazoline derivatives have shown antimalarial properties . This suggests their potential use in the development of new antimalarial drugs.

Mécanisme D'action

Target of Action

The primary targets of 4-Chloro-6,8-difluoroquinazoline are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of 4-Chloro-6,8-difluoroquinazoline ’s action are currently unknown

Safety and Hazards

Orientations Futures

Research into quinazoline derivatives, including 4-Chloro-6,8-difluoroquinazoline, is ongoing due to their potential as anticancer agents. Future directions may include further exploration of their synthesis, analysis of their biological properties, and investigation of their potential applications in medicine .

Propriétés

IUPAC Name |

4-chloro-6,8-difluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2N2/c9-8-5-1-4(10)2-6(11)7(5)12-3-13-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVWISHRWLIYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC=N2)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol](/img/structure/B1429732.png)

![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)

![Ethyl 3-methoxyfuro[2,3-c]pyridine-2-carboxylate](/img/structure/B1429747.png)